2-Allyl-2-methyl-1,3-propanediol

概要

説明

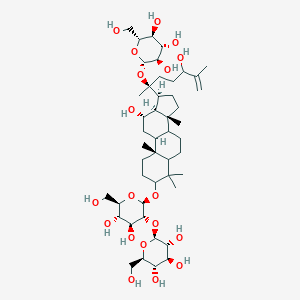

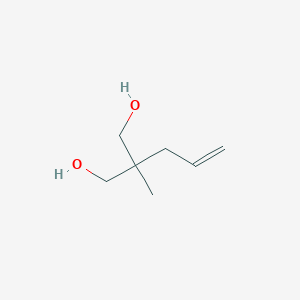

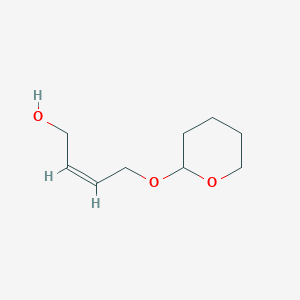

2-Allyl-2-methyl-1,3-propanediol (AMPD) is a synthetic compound with a wide range of applications in the pharmaceutical, biotechnological, and fine chemical industries. It is a colorless, odorless, and water-soluble compound with a molecular weight of 116.17 g/mol. AMPD is used as a building block for a variety of chemical processes, including the synthesis of pharmaceuticals, biotechnology, and fine chemicals.

科学的研究の応用

Synthesis Applications

Iridium-Catalyzed Enantioselective Carbonyl Allylation : The compound is used in the synthesis of protected 1,3-polyol substructures, utilizing 1,3-propanediol in iterative asymmetric allylation under iridium-catalyzed transfer hydrogenation conditions, providing exceptional stereocontrol (Lu et al., 2009).

Polypropionate Stereopolyads Synthesis : Involves the compound in double carbonyl crotylation from the alcohol oxidation level, resulting in the formation of complex polypropionate structures with high control of diastereoselectivity and enantioselectivity (Gao et al., 2011).

Bryostatin A-Ring Synthesis : Used in the concise synthesis of the bryostatin A-ring, a significant compound in medicinal chemistry, through double asymmetric carbonyl allylation followed by various steps including ozonolysis and carbonyl reverse prenylation (Lu & Krische, 2009).

Chemical Conversion and Catalysis

Selective Dehydration to Allylic Alcohols : Demonstrates the compound's ability to undergo selective dehydration when catalyzed by ceria, producing allylic alcohols at specific temperatures (Sato et al., 2003).

Formation of Tetrahydrofurans : Involves the cyclization of the compound in the presence of mineral acid to produce various spiro compounds containing the tetrahydrofuran ring, showcasing its versatility in organic synthesis (Wasson et al., 1963).

Hydrocarbonylation Reactions : The compound is involved in the hydrocarbonylation of allyl alcohol, leading to the formation of significant compounds like 1,4-butanediol, indicative of its role in complex chemical reactions (Simpson et al., 1993).

Biotechnological Applications

- Production of 1,3-Propanediol from Glycerol : It is used in the biosynthesis of 1,3-propanediol via genetically engineered microorganisms, indicating its role in sustainable and economically viable production processes (Yang et al., 2018).

Material Science and Engineering

- Polyester Resin Synthesis : The compound is used in the production of various types of polyester resins, demonstrating its impact on material properties and performance in coatings and other applications (Sullivan et al., 1990).

Safety and Hazards

作用機序

Target of Action

2-Allyl-2-methyl-1,3-propanediol is a type of glycol and belongs to a class of compounds called alkane diols . It is primarily used as a solvent in cosmetics and personal care products . Its primary targets are the ingredients in these products, as it allows for their even distribution in a formulation for maximum product benefits .

Mode of Action

This compound works by enhancing the absorption of other ingredients such as salicylic acid for better penetration and efficacy . It also boosts the action of preservatives, which may help in using fewer or low-concentration preservatives in a cosmetic formulation .

Biochemical Pathways

It is known that it has mild hydrating properties that can leave a smooth, dewy finish on the skin . This suggests that it may play a role in skin hydration pathways, helping to provide moisture, especially to aging skin which is more prone to transepidermal water loss (TEWL) .

Pharmacokinetics

As a solvent, it is likely to have good absorption and distribution properties, allowing it to carry other ingredients deep into the skin for maximum efficacy .

Result of Action

The primary result of the action of this compound is the enhanced efficacy of cosmetic and personal care products. By acting as a solvent, it ensures the even distribution of other ingredients, enhancing their absorption and boosting the action of preservatives . It also has mild hydrating properties, leaving a smooth, dewy finish on the skin .

生化学分析

Biochemical Properties

It is known to be a low molecular weight, colorless glycol used in polymer and coating applications

Cellular Effects

It is used in cosmetics and personal care products as a solvent and has good antimicrobial properties . It can enhance the absorption of ingredients for better penetration and efficacy .

Molecular Mechanism

It is known to act as a solvent in cosmetic formulations, suggesting it may interact with a variety of biomolecules .

Temporal Effects in Laboratory Settings

It is known to be a stable compound .

Metabolic Pathways

It is known to be used in polymer and coating applications, suggesting it may be involved in various chemical reactions .

Transport and Distribution

Its use as a solvent in cosmetic formulations suggests it may be widely distributed in tissues .

Subcellular Localization

Its use as a solvent in cosmetic formulations suggests it may be present in various cellular compartments .

特性

IUPAC Name |

2-methyl-2-prop-2-enylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(2,5-8)6-9/h3,8-9H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJXSMZLINUIUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180138 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25462-37-7 | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025462377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-allyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)

![2-[(1R,2R)-2-Hydroxycyclopentyl]-isoindole-1,3-dione](/img/structure/B144102.png)

![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)

![6-[3-[4-(2-Hydroxyphenyl)piperazinyl]propylamino]-1,3-dimethyluracil](/img/structure/B144119.png)